molecular formula C8H16N2O B13986774 Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide

Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide

Cat. No.: B13986774
M. Wt: 156.23 g/mol
InChI Key: ABHRRTQBUAHCFY-UHFFFAOYSA-N
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Description

Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclohexane ring substituted with a methylamino group and a carboxamide group, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, a readily available and simple raw material.

    Amination: The cyclohexanone undergoes amination to introduce the methylamino group. This step often involves the use of methylamine under controlled conditions.

    Carboxylation: The next step is the introduction of the carboxamide group. This can be achieved through a reaction with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, under appropriate conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often using catalysts and specific solvents to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application, such as in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide.

    Methylcyclohexane: Shares a similar cyclohexane ring structure but lacks the functional groups present in the target compound.

    Cyclohexane-1,2-dicarboxylic anhydride: Another cyclohexane derivative with different functional groups.

Uniqueness

This compound is unique due to its specific combination of a methylamino group and a carboxamide group on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

4-(methylamino)cyclohexane-1-carboxamide

InChI

InChI=1S/C8H16N2O/c1-10-7-4-2-6(3-5-7)8(9)11/h6-7,10H,2-5H2,1H3,(H2,9,11)

InChI Key

ABHRRTQBUAHCFY-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)C(=O)N

Origin of Product

United States

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